molecular formula C5H6N2O4 B3354744 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid CAS No. 610265-04-8

2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

Cat. No. B3354744
CAS RN: 610265-04-8
M. Wt: 158.11 g/mol
InChI Key: CKLYHLGXFCSDGE-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid is a multifunctional ligand that has been used in the construction of metal–organic frameworks (MOFs) due to its coordination advantage . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of 2-phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks has been achieved under hydro (solvo)thermal conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid are complex and involve multiple steps. For example, it has been used to synthesize highly water-stable Ba(II) and Cd(II) MOFs .

properties

IUPAC Name

2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h6-7H,1H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYHLGXFCSDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=C(N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407815
Record name 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

CAS RN

610265-04-8
Record name 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 2
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 3
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 4
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 5
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 6
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

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